tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate
Overview
Description
Tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate is a useful research compound. Its molecular formula is C11H12F3IN2O2 and its molecular weight is 388.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Monitoring and Pollution Studies
Tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate and its derivatives are notably involved in studies related to environmental monitoring and pollution. Research has identified the presence and effects of similar compounds in various environmental matrices, such as indoor dust, outdoor air particulates, sea sediment, and river water. Studies have highlighted their use in understanding the occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) (Liu & Mabury, 2020). The presence of these compounds in human tissues (fat, serum, urine, breast milk, and fingernails) has been reported, highlighting the broad human exposure to such compounds and emphasizing the need for environmental and health monitoring (Liu et al., 2020).
Industrial and Commercial Applications
The derivatives of this compound are used in industrial and commercial products to retard oxidative reactions and lengthen product shelf life. For instance, BHT, a synthetic phenolic antioxidant, is widely utilized in the food industry and cosmetics. Despite its general recognition as safe, there have been concerns and debates over its potential links to cancer, asthma, and behavioral issues in children. This has necessitated comprehensive studies and monitoring of human exposure to these compounds, especially in vulnerable populations like children (Wang & Kannan, 2019).
Biodegradation and Fate in Soil and Groundwater
Research on the biodegradation and fate of related compounds such as MTBE (Methyl tert-butyl ether) and TBA (tert-butyl alcohol) in soil and groundwater has been extensive. These studies have been crucial in understanding the degradability of such compounds under various redox conditions and their potential impact on environmental and human health. They offer insights into the pathways of degradation and the microbial species involved in the process, which is crucial for environmental remediation and pollution control (Thornton et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various targets .
Mode of Action
It’s worth noting that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
Compounds with similar structures have been known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Compounds with similar structures have been known to exhibit various pharmacological activities .
Action Environment
It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling, a reaction in which similar compounds participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
tert-butyl N-[5-iodo-2-(trifluoromethyl)pyridin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3IN2O2/c1-10(2,3)19-9(18)17-7-4-8(11(12,13)14)16-5-6(7)15/h4-5H,1-3H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMNPEWMULFGTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130577 | |
Record name | Carbamic acid, N-[5-iodo-2-(trifluoromethyl)-4-pyridinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801130577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820707-98-9 | |
Record name | Carbamic acid, N-[5-iodo-2-(trifluoromethyl)-4-pyridinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[5-iodo-2-(trifluoromethyl)-4-pyridinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801130577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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